Homatropine Bromide
Description
Historical Context and Evolution of Anticholinergic Research
The study of anticholinergic compounds has a rich history, originating from the use of extracts from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimson weed), for medicinal and toxic purposes for millennia. proquest.combiomedpharmajournal.org Preparations from these plants were known to ancient civilizations and were used for various effects, including pupil dilation for cosmetic purposes during the Roman Empire and the Renaissance. proquest.combiomedpharmajournal.orgacs.org
The scientific investigation into these plant-derived substances began in the 19th century. In 1831, the German pharmacist Heinrich F. G. Mein successfully isolated atropine (B194438) in a pure crystalline form. biomedpharmajournal.org This was a pivotal moment, paving the way for the structural elucidation and synthesis of related compounds. The first synthesis of atropine was achieved by Richard Willstätter in 1901. biomedpharmajournal.org These discoveries laid the foundation for understanding the structure-activity relationships of anticholinergic agents.
Homatropine (B1218969) itself was first described by Ladenburg in 1883. quickcompany.in It was synthesized through the condensation of tropine (B42219) with mandelic acid. quickcompany.in This represented a significant step in the evolution of anticholinergic research, moving from the study of naturally occurring alkaloids to the creation of synthetic analogues with modified properties. c2pharma.com The development of synthetic compounds like homatropine allowed researchers to explore how alterations in chemical structure could affect potency, duration of action, and side effect profiles. quickcompany.inc2pharma.com
The 20th century saw a surge in the development and application of anticholinergic drugs for a wide range of conditions, including psychiatric disorders, Parkinson's disease, and respiratory ailments. nih.govmedlink.comwikipedia.org This era of research also led to a deeper understanding of the cholinergic nervous system, including the distinction between muscarinic and nicotinic receptors. nih.gov
Scope and Significance of Homatropine Hydrobromide in Cholinergic Pharmacology
Homatropine hydrobromide is a tertiary amine antimuscarinic agent. mims.com Its primary mechanism of action involves competitively blocking the muscarinic actions of acetylcholine (B1216132). c2pharma.comsauravchemicals.com This antagonism prevents the stimulation of effector cells by parasympathetic nerves, as well as smooth muscles that respond to acetylcholine. c2pharma.com Specifically, it blocks the responses of the iris sphincter muscle and the ciliary muscle to cholinergic stimulation. mims.compediatriconcall.com
In the realm of cholinergic pharmacology, homatropine hydrobromide is significant for its intermediate properties between the more potent and longer-acting atropine and the shorter-acting synthetic mydriatics. pediatriconcall.com While its effect is considered weaker than that of atropine, this characteristic is also associated with correspondingly lower toxicity. c2pharma.com This has made it a valuable tool in specific research and clinical applications where a moderate duration of action is desirable.
The primary research application of homatropine hydrobromide has been in ophthalmology. c2pharma.comsauravchemicals.com Its ability to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) has made it a standard agent for ophthalmic examinations and procedures. c2pharma.commims.compediatriconcall.com Research in this area has explored its efficacy, onset, and duration of action, often in comparison to other anticholinergic agents. mims.compediatriconcall.com
Beyond its ophthalmic use, homatropine has been investigated for other potential applications. For instance, it has been included in combination with other drugs, such as in antitussive preparations, to deter deliberate overdose. nih.govtaylorandfrancis.com Its effects on various smooth muscles and secretory glands continue to be a subject of pharmacological study. drugbank.com
Overview of Key Research Areas and Unmet Needs
Current research involving homatropine hydrobromide and anticholinergics, in general, is multifaceted. One key area is the ongoing effort to develop more selective antimuscarinic agents. While homatropine is a competitive antagonist at muscarinic receptors, the development of drugs that can target specific subtypes of muscarinic receptors (M1-M5) could lead to more targeted therapeutic effects with fewer side effects.
Another significant area of research is the investigation of the central nervous system effects of anticholinergic drugs. There is growing evidence linking the long-term use of drugs with anticholinergic properties to cognitive impairment and an increased risk of dementia, particularly in older adults. themedicalcareblog.comtg.org.aufrontiersin.org While much of this research focuses on the "anticholinergic burden" from a variety of medications, understanding the specific cognitive effects of individual agents like homatropine is an important aspect of this field. tg.org.au Studies are exploring the impact of these drugs on brain volume and cognitive function. themedicalcareblog.com
Unmet needs in anticholinergic research include the development of therapies with improved side effect profiles. The characteristic side effects of anticholinergic drugs, such as dry mouth and blurred vision, can limit their use. tg.org.au Research into novel drug delivery systems, such as transdermal patches, aims to mitigate some of these issues. nih.gov
Furthermore, there is a continuing need for research into the therapeutic potential of anticholinergics in a variety of diseases. For example, long-acting anticholinergics are being investigated for their role in managing asthma across different age groups and severity levels. dovepress.com The heterogeneity of diseases like asthma suggests that a personalized medicine approach, which could include targeted anticholinergic therapy, may be beneficial. dovepress.com There also remains an unmet need for effective treatments for dementia, with some research exploring the potential of modulating the cholinergic system. psychiatrictimes.com
Interactive Data Table: Properties of Homatropine Hydrobromide
| Property | Value | Source |
| CAS Number | 51-56-9 | sauravchemicals.com |
| Molecular Formula | C₁₆H₂₂BrNO₃ | taylorandfrancis.com |
| Molecular Weight | 356.25 g/mol | sigmaaldrich.com |
| Appearance | White to Almost white powder to crystal | tcichemicals.com |
| Melting Point | 212 - 217 °C | sigmaaldrich.comtcichemicals.com |
| Solubility | Soluble in water | tcichemicals.com |
| InChI Key | DWSGTFTVBLXELC-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSGTFTVBLXELC-MOTQWOLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045099 | |
| Record name | Homatropine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-56-9 | |
| Record name | Homatropine hydrobromide [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Homatropine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homatropine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HOMATROPINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEW7469QZ0 | |
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Pharmacology and Molecular Mechanisms of Homatropine Hydrobromide
Receptor Pharmacology
Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Homatropine (B1218969) hydrobromide's primary mechanism of action is its role as an antagonist at muscarinic acetylcholine receptors (mAChRs). wikipedia.orgdrugbank.cominvivochem.comnih.gov These receptors are a subtype of acetylcholine receptors involved in the parasympathetic nervous system, which regulates a variety of physiological functions. nih.govnih.gov By blocking these receptors, homatropine inhibits the effects of the neurotransmitter acetylcholine. nih.govpatsnap.com
Homatropine acts as a competitive antagonist at muscarinic receptors. nih.govnih.govmedex.com.bd This means it binds to the same site on the receptor as the endogenous ligand, acetylcholine, but it does not activate the receptor. nih.gov Instead, it prevents acetylcholine from binding and initiating a cellular response. nih.gov The presence of a bulky aromatic group in the homatropine molecule, in place of the acetyl group of acetylcholine, facilitates this competitive inhibition. nih.govdrugbank.comnih.gov This binding is reversible, and the effects of homatropine can be overcome by increasing the concentration of acetylcholine at the receptor site.
There are five known subtypes of muscarinic acetylcholine receptors: M1, M2, M3, M4, and M5. mdpi.comfrontiersin.org Homatropine is a non-selective antagonist, meaning it acts on all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). wikipedia.orgdrugbank.com While it binds to all subtypes, the affinity for each may not be identical, a characteristic common among many muscarinic antagonists. frontiersin.org The M1, M3, and M5 receptors typically couple to Gq proteins, leading to stimulatory effects, while M2 and M4 receptors couple to Gi proteins, resulting in inhibitory responses. mdpi.com Homatropine's antagonism at these varied receptor subtypes contributes to its broad range of physiological effects.
Table 1: Muscarinic Receptor Subtypes and Homatropine Hydrobromide Interaction
| Receptor Subtype | Location Examples | Signaling Pathway | Interaction with Homatropine |
| M1 | Central Nervous System, Salivary Glands | Gq (Stimulatory) | Antagonist |
| M2 | Heart, Smooth Muscle | Gi (Inhibitory) | Antagonist |
| M3 | Smooth Muscle, Glands, Iris Sphincter Muscle | Gq (Stimulatory) | Antagonist |
| M4 | Central Nervous System | Gi (Inhibitory) | Antagonist |
| M5 | Central Nervous System | Gq (Stimulatory) | Antagonist |
Interaction with Cholinergic Signaling Pathways
By competitively blocking muscarinic receptors, homatropine hydrobromide directly interferes with cholinergic signaling pathways. wikipedia.orgnih.gov Acetylcholine-mediated signal transduction is crucial for the function of the parasympathetic nervous system. nih.gov Homatropine's antagonism prevents the activation of second messenger systems that are normally triggered by acetylcholine binding to muscarinic receptors. c2pharma.comnih.govmedex.com.bd For instance, in tissues where M1, M3, or M5 receptors are prevalent, homatropine blocks the Gq-protein-mediated cascade. In tissues with a high density of M2 and M4 receptors, it inhibits the Gi-protein-coupled pathway. mdpi.com This broad-spectrum blockade of cholinergic signaling underlies the various physiological effects observed with homatropine administration.
Cellular and Subcellular Effects
Effects on Iris Sphincter Muscle Contraction
One of the most well-documented effects of homatropine hydrobromide is on the smooth muscles of the eye, particularly the iris sphincter muscle. nih.govnih.govpatsnap.com The iris sphincter muscle is controlled by the parasympathetic nervous system via muscarinic receptors, primarily the M3 subtype. mims.com Acetylcholine released from parasympathetic nerves normally causes this muscle to contract, leading to constriction of the pupil (miosis).
Homatropine, when applied topically to the eye, acts as a competitive antagonist at these M3 receptors on the iris sphincter muscle. nih.govc2pharma.commims.com By blocking the binding of acetylcholine, it prevents the muscle from contracting. nih.govmedex.com.bd This leads to a relaxation of the iris sphincter muscle, resulting in dilation of the pupil (mydriasis). nih.govc2pharma.compatsnap.com This effect is a direct consequence of the interruption of the cholinergic signaling pathway that governs pupillary constriction.
Effects on Ciliary Muscle Contraction
Homatropine hydrobromide exerts a significant and clinically relevant effect on the ciliary muscle of the eye. As a tertiary amine antimuscarinic agent, its mechanism of action involves the competitive blockade of muscarinic acetylcholine receptors located within the ciliary body. cvpharmacy.indrugbank.compediatriconcall.com By inhibiting these receptors, homatropine prevents the binding of acetylcholine, the neurotransmitter responsible for mediating parasympathetic nerve impulses. patsnap.comsauravchemicals.com This blockade directly counteracts the normal cholinergic stimulation that causes the ciliary muscle to contract for accommodation (the process of focusing on near objects). drugbank.comc2pharma.com
The resulting pharmacological effect is a paralysis of the ciliary muscle, a state known as cycloplegia. cvpharmacy.insauravchemicals.comwikipedia.org This temporary paralysis of accommodation is a primary reason for its use in ophthalmic procedures like retinoscopy. c2pharma.com It is important to note, however, that while effective, the cycloplegic effect of homatropine is considered weaker and less complete than that of atropine (B194438), and complete cycloplegia may not be achievable in all patients. pediatriconcall.comresearchgate.net
Impact on Secretory Activity in Exocrine Glands
As a systemic anticholinergic agent, homatropine hydrobromide's influence extends to exocrine glands throughout the body. drugbank.com The secretion from salivary, lacrimal, sweat, gastric, pancreatic, and bronchial glands is largely stimulated by the parasympathetic nervous system via muscarinic receptors. drugbank.comfda.gov Homatropine competitively antagonizes these receptors, thereby inhibiting or reducing glandular secretions. drugbank.comdrugbank.com
This action leads to a decrease in the production of saliva, mucus in the respiratory tract, and other bodily fluids. patsnap.com While the primary clinical application of the hydrobromide salt is topical in the eye, systemic absorption can lead to these characteristic anticholinergic effects on secretory glands. pediatriconcall.com The related compound, homatropine methylbromide, is specifically utilized for its ability to reduce gastrointestinal and respiratory secretions. patsnap.compharmacompass.com
Modulation of Smooth Muscle Tone
Homatropine hydrobromide influences the tone of various smooth muscles by blocking the muscarinic actions of acetylcholine. drugbank.comc2pharma.com This inhibitory effect occurs in smooth muscles innervated by postganglionic cholinergic nerves and even in those that respond to acetylcholine despite lacking direct cholinergic innervation. c2pharma.comdrugbank.com
Key areas where this modulation is observed include:
The Iris Sphincter: In the eye, homatropine blocks the cholinergic response of the iris sphincter muscle, a smooth muscle that constricts the pupil. drugbank.compediatriconcall.com This inhibition leads to its relaxation and results in mydriasis (dilation of the pupil). sauravchemicals.com
The Gastrointestinal (GI) Tract: By antagonizing muscarinic receptors in the smooth muscles of the GI tract, homatropine can reduce motility and peristaltic movements, producing an antispasmodic effect. patsnap.compharmacompass.com
The Respiratory System: It can relax the smooth muscles lining the bronchi, leading to bronchodilation. patsnap.com
Other Smooth Muscles: A slight relaxant action on the bile ducts and gallbladder may also occur. drugbank.com
Comparative Pharmacology
The clinical utility of homatropine hydrobromide is best understood in comparison to other cycloplegic and mydriatic agents.
Comparison with Atropine: Potency and Duration of Action
Atropine is often considered the benchmark against which other cycloplegic agents are measured. nih.gov In comparison, homatropine exhibits distinct differences in both its strength and how long its effects last.
Potency: Homatropine is significantly less potent than atropine. pediatriconcall.comwikipedia.orginrae.fr Research indicates that its effect is approximately 10 times weaker than that of atropine. c2pharma.com Studies have shown that atropine is more effective at revealing the full extent of hyperopia, confirming its more powerful cycloplegic action. researchgate.net
Duration of Action: A key clinical distinction is homatropine's shorter duration of action. wikipedia.orgresearchgate.netinrae.fr This makes it a more practical option when prolonged cycloplegia and mydriasis are not required.
Table 1: Homatropine vs. Atropine
| Feature | Homatropine Hydrobromide | Atropine |
|---|---|---|
| Relative Potency | Less potent (approx. 10x weaker) c2pharma.com | More potent (gold standard) nih.govresearchgate.net |
| Maximal Cycloplegia | 30–60 minutes nih.gov | 60–180 minutes nih.gov |
| Mydriasis Recovery | 1–3 days nih.gov | 7–10 days nih.gov |
| Cycloplegia Recovery | 1–3 days nih.gov | 6–12 days nih.gov |
Comparison with Tropicamide (B1683271): Onset and Duration of Action
Tropicamide is another widely used anticholinergic known for its rapid and brief effects, which contrast sharply with those of homatropine.
Onset of Action: Tropicamide acts much more quickly than homatropine. nih.gov It can achieve maximal mydriasis in 20-30 minutes, whereas homatropine takes 40-60 minutes. nih.gov
Duration of Action: The effects of tropicamide are significantly shorter-lived. Its cycloplegic effect typically lasts for a few hours, while homatropine's effects persist for 1 to 3 days. nih.gov
Table 2: Homatropine vs. Tropicamide
| Feature | Homatropine Hydrobromide | Tropicamide |
|---|---|---|
| Maximal Mydriasis | 40–60 minutes nih.gov | 20–30 minutes nih.gov |
| Maximal Cycloplegia | 30–60 minutes nih.gov | ~30 minutes nih.gov |
| Mydriasis Recovery | 1–3 days nih.gov | ~6 hours nih.gov |
| Cycloplegia Recovery | 1–3 days nih.gov | 0.5–6 hours nih.gov |
Comparison with Cyclopentolate (B1215867): Cycloplegic Efficacy and Variability
Cyclopentolate is often preferred for pediatric cycloplegic refractions due to its strong and reliable effects.
Cycloplegic Efficacy: Cyclopentolate is considered a more effective cycloplegic agent than homatropine. nih.gov This is quantified by measuring the residual accommodation (the amount of focusing power remaining after the drug takes effect), where a lower value indicates stronger cycloplegia. The residual accommodation for cyclopentolate is 0.5–1.75 diopters (D), compared to 1.6–2.5 D for homatropine. nih.gov
Variability: Research indicates that homatropine demonstrates high cycloplegic variability among individuals, meaning its effectiveness can differ significantly from one person to the next. nih.gov In contrast, cyclopentolate provides a more consistent and less variable cycloplegic effect. nih.gov
Table 3: Homatropine vs. Cyclopentolate
| Feature | Homatropine Hydrobromide | Cyclopentolate |
|---|---|---|
| Cycloplegic Efficacy | Inferior nih.gov | Superior nih.gov |
| Residual Accommodation | 1.6–2.5 D nih.gov | 0.5–1.75 D nih.gov |
| Variability | High among individuals nih.gov | More consistent nih.gov |
| Mydriasis Recovery | 1–3 days nih.gov | ~1 day nih.gov |
| Cycloplegia Recovery | 1–3 days nih.gov | 6–24 hours nih.gov |
Comparison with Scopolamine (B1681570)
Homatropine hydrobromide and scopolamine hydrobromide are both anticholinergic agents belonging to the tropane (B1204802) alkaloid class, which act as antagonists at muscarinic acetylcholine receptors. wikipedia.orgakjournals.com Despite their structural similarities and shared mechanism of action, they exhibit notable differences in their pharmacological profiles, including potency, duration of action, and effects on the central nervous system (CNS).
Both homatropine and scopolamine function by competitively blocking the action of acetylcholine at muscarinic receptors on smooth muscles, cardiac muscle, and glands. nih.govdrugbank.com This antagonism leads to effects such as pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia) when applied topically to the eye. drugs.comakjournals.com However, their efficacy and duration of these effects differ significantly.
Scopolamine is recognized for its more potent and widespread effects, particularly on the central nervous system. nih.govakjournals.com This is attributed to its greater ability to cross the blood-brain barrier. akjournals.com As a result, scopolamine can produce central effects such as drowsiness, amnesia, fatigue, and dreamless sleep. howmed.net In contrast, homatropine has a less pronounced impact on the CNS.
In ophthalmic applications, both drugs are used to induce mydriasis and cycloplegia. wikipedia.orgakjournals.com However, homatropine's mydriatic and cycloplegic actions are of a shorter duration than those of scopolamine. drugs.com The onset of maximum mydriasis with homatropine is approximately 10 to 30 minutes, with maximum cycloplegia occurring in about 30 to 90 minutes. drugs.com The mydriasis from homatropine can last from 6 hours to 4 days, while cycloplegia persists for about 10 to 48 hours. drugs.com
Scopolamine, along with atropine, generally has a longer duration of action compared to homatropine. drugs.com While both are effective mydriatics, the choice between them often depends on the desired duration of effect for a particular clinical purpose.
From a molecular perspective, both homatropine and scopolamine are competitive antagonists at all five subtypes of muscarinic acetylcholine receptors (M1-M5). wikipedia.orgdrugbank.com Scopolamine, however, is sometimes described as a non-selective antagonist with equal affinity for M1-M4 subtypes and weaker affinity for the M5 subtype. unnes.ac.id Research has also indicated that scopolamine can act as a competitive antagonist at 5-HT3 receptors, an effect that may contribute to its clinical profile, particularly in the prevention of nausea and vomiting. nih.gov
The following tables provide a comparative overview of the key pharmacological and molecular characteristics of homatropine hydrobromide and scopolamine.
Table 1: Comparative Pharmacological Properties
| Feature | Homatropine Hydrobromide | Scopolamine |
| Primary Mechanism | Competitive antagonist at muscarinic acetylcholine receptors wikipedia.orgdrugbank.com | Competitive antagonist at muscarinic acetylcholine receptors drugbank.comhhs.gov |
| Central Nervous System Effects | Less pronounced CNS effects | Greater CNS effects (drowsiness, amnesia) due to higher blood-brain barrier permeability akjournals.comhowmed.net |
| Ophthalmic Action | Mydriasis and cycloplegia akjournals.com | Mydriasis and cycloplegia |
| Onset of Mydriasis | 10-30 minutes drugs.com | Not specified in provided results |
| Onset of Cycloplegia | 30-90 minutes drugs.com | Not specified in provided results |
| Duration of Mydriasis | 6 hours to 4 days drugs.com | Generally longer than homatropine drugs.com |
| Duration of Cycloplegia | 10-48 hours drugs.com | Generally longer than homatropine drugs.com |
Table 2: Comparative Molecular Interactions
| Feature | Homatropine Hydrobromide | Scopolamine |
| Receptor Specificity | Antagonist of all five muscarinic acetylcholine receptors wikipedia.org | Non-selective antagonist of muscarinic receptors (M1-M4 equal affinity, weaker at M5) drugbank.comunnes.ac.id |
| Other Receptor Interactions | Not specified in provided results | Competitive antagonist at 5-HT3 receptors nih.gov |
Pharmacodynamics and Physiological Responses to Homatropine Hydrobromide
Ocular Pharmacodynamics
Topical application of homatropine (B1218969) hydrobromide to the eye blocks the responses of the iris sphincter muscle and the ciliary muscle to cholinergic stimulation. edcentral.copediatriconcall.com This action results in pupillary dilation and paralysis of the eye's focusing ability. edcentral.comedex.com.bdcvpharmacy.in
Mydriasis Induction: Mechanisms and Clinical Significance
Homatropine hydrobromide induces mydriasis by blocking the muscarinic receptors on the sphincter muscle of the iris. edcentral.coc2pharma.com This prevents the muscle from contracting in response to acetylcholine (B1216132), leading to an unopposed action of the dilator muscle and subsequent widening of the pupil. c2pharma.compatsnap.com The pupil becomes unresponsive to light, a key feature of its mechanism. nih.govc2pharma.com
The dilation of the pupil is clinically significant for several reasons. It allows for a thorough examination of the retina and other internal structures of the eye, which is essential for diagnosing various ocular conditions. cvpharmacy.inkaiserpermanente.orgwebmd.com Mydriasis is also employed pre- and post-operatively in certain eye surgeries. kaiserpermanente.orgwebmd.com Additionally, in inflammatory conditions of the uveal tract, such as iritis and uveitis, the induced mydriasis helps to prevent the formation of posterior synechiae (adhesions between the iris and the lens). edcentral.comedicoverhospitals.in The peak mydriatic effect of homatropine typically occurs within 20 to 90 minutes of administration. edcentral.co
Cycloplegia Induction: Mechanisms and Measurement
Similar to its mydriatic effect, homatropine hydrobromide induces cycloplegia by blocking muscarinic receptors, but in this case, on the ciliary muscle. edcentral.coc2pharma.com This paralysis of the ciliary muscle prevents it from contracting, which in turn prevents the lens from changing shape to focus on near objects. nih.govdrugbank.com The result is a temporary paralysis of accommodation. wikipedia.orgmedex.com.bdcvpharmacy.in
The clinical significance of cycloplegia lies in its utility for performing a cycloplegic refraction. kaiserpermanente.orgwebmd.comyashodahospitals.com By paralyzing the accommodative muscle, a more accurate measurement of the eye's refractive error can be obtained, particularly in children who have a strong accommodative reflex. nih.govmehdijournal.com The peak cycloplegic effects are generally observed between 30 and 90 minutes after instillation. edcentral.co
Despite its cycloplegic properties, homatropine does not always produce complete paralysis of accommodation, and some degree of residual accommodation may remain. pediatriconcall.com Studies have quantified this residual effect. One study comparing cycloplegic agents in children found that 2% homatropine resulted in a significantly greater residual accommodation (3.1 ± 0.5 D) compared to 1% atropine (B194438) (1.8 ± 0.4 D). nih.govresearchgate.net Another study reported a mean residual accommodation of 2.32 ± 0.37 D with homatropine. jcdr.net A much older study from 1963 on a Korean population found an average residual accommodation of 1.42 D with 5% homatropine. koreamed.orgbvsalud.org
Table 1: Residual Accommodation with Different Cycloplegic Agents
| Cycloplegic Agent | Concentration | Mean Residual Accommodation (Diopters) | Study Population |
|---|---|---|---|
| Homatropine | 2% | 3.1 ± 0.5 | Children (4-10 years) nih.govresearchgate.net |
| Atropine | 1% | 1.8 ± 0.4 | Children (4-10 years) nih.govresearchgate.net |
| Homatropine | Not Specified | 2.32 ± 0.37 | Not Specified jcdr.net |
| Homatropine | 5% | 1.42 | Younger Koreans koreamed.orgbvsalud.org |
| Atropine | 1% | 0.96 | Younger Koreans koreamed.orgbvsalud.org |
The response to homatropine can vary among individuals. One significant factor influencing the cycloplegic effect is iris pigmentation. edcentral.co Individuals with darkly pigmented irises may be more resistant to cycloplegia and may have a slower onset of action compared to those with lightly pigmented (e.g., blue) eyes. edcentral.co Conversely, fair-skinned children with blue eyes may show an increased response. medex.com.bd
Systemic Pharmacodynamic Effects
When administered topically to the eye, a small amount of homatropine hydrobromide can be absorbed into the systemic circulation, leading to systemic effects. edcentral.co
Effects on Heart Rate and Cardiovascular System (Tachycardia)
One of the notable systemic effects of homatropine is on the cardiovascular system. drugbank.com As an anticholinergic agent, it can block the muscarinic receptors in the heart, leading to an increased heart rate, a condition known as tachycardia. nih.govdrugbank.compediatriconcall.com This effect is a result of the inhibition of the parasympathetic nervous system's influence on the heart. drugbank.com While this is a potential systemic effect, severe reactions such as hypotension with rapidly progressive respiratory depression have been noted in cases of toxicity. medex.com.bd
Effects on Gastrointestinal Motility and Secretions
Homatropine hydrobromide exerts a notable influence on the gastrointestinal (GI) tract by diminishing both motility and secretory activity. drugbank.compatsnap.com This is achieved through the blockade of muscarinic receptors located on the smooth muscles and glands within the GI tract. patsnap.com By antagonizing the actions of acetylcholine, homatropine hydrobromide curtails peristaltic movements and reduces secretions, which can be beneficial in conditions characterized by spasmodic pain or hyperactive bowel movements. patsnap.com
The reduction in GI motility can also impact the absorption of other orally administered drugs by altering their transit time. patsnap.com The inhibitory effect on gastrointestinal motility is an additive one, meaning its concurrent use with other substances that also slow gut movement can lead to an increased risk of significant constipation and reduced GI activity. drugbank.compdr.net
Table 1: Effects of Homatropine Hydrobromide on Gastrointestinal Function
| Feature | Effect of Homatropine Hydrobromide | Mechanism of Action |
| Gastrointestinal Motility | Decreased | Antagonism of muscarinic receptors in the smooth muscles of the GI tract. patsnap.com |
| Gastrointestinal Secretions | Decreased | Blockade of muscarinic receptors in the glands of the GI tract. patsnap.com |
Central Nervous System Effects (Excitation, Disorientation, Hallucinations)
Homatropine hydrobromide, particularly at higher doses, can elicit a range of effects on the central nervous system (CNS). pediatriconcall.com As a tertiary amine, it has the capacity to cross the blood-brain barrier. Systemic absorption can lead to CNS manifestations such as restlessness, disorientation, and hallucinations. pediatriconcall.commedex.com.bd
These central effects are extensions of its anticholinergic properties. drugbank.com Excessive blockade of muscarinic receptors in the brain can disrupt normal neurotransmission, leading to a state of excitation. nih.govdrugbank.com In cases of overdose, these symptoms can be more pronounced and may include incoherent speech, hyperactivity, and failure to recognize people. medex.com.bd In severe instances, delirium and psychosis have been reported. pediatriconcall.commedex.com.bd
Table 2: Central Nervous System Effects of Homatropine Hydrobromide
| CNS Effect | Description |
| Excitation | Includes restlessness and hyperactivity. pediatriconcall.commedex.com.bd |
| Disorientation | Confusion regarding time and place, and difficulty recognizing individuals. medex.com.bd |
| Hallucinations | Seeing or hearing things that are not present. pediatriconcall.commedex.com.bd |
Inhibition of Secretions (Dry Mouth)
A hallmark physiological response to homatropine hydrobromide is the inhibition of secretions, with dry mouth (xerostomia) being a commonly reported effect. patsnap.compediatriconcall.com This occurs due to the blockade of muscarinic receptors on salivary glands, which are stimulated by the parasympathetic nervous system to produce saliva. patsnap.comhowmed.net
By competitively inhibiting acetylcholine at these receptor sites, homatropine hydrobromide effectively reduces salivary flow. howmed.net This antisalivary effect is a direct consequence of its systemic antimuscarinic action. patsnap.com The inhibition extends to other exocrine glands as well, leading to decreased secretions in the pharynx, bronchi, and nasal passages. medex.com.bd This can also manifest as dry and sandy eyes due to reduced lacrimal secretion. howmed.net
Table 3: Secretory Inhibition by Homatropine Hydrobromide
| Gland | Effect |
| Salivary Glands | Decreased saliva production, leading to dry mouth. patsnap.compediatriconcall.com |
| Lacrimal Glands | Reduced tear production. howmed.net |
| Bronchial Glands | Decreased mucous secretion in the respiratory tract. patsnap.com |
Pharmacokinetics and Biotransformation
Absorption Characteristics (Ocular and Systemic)
Following topical application to the eye, Homatropine (B1218969) hydrobromide is absorbed systemically. drugs.com The primary routes for this systemic absorption are through the conjunctiva and the nasal mucosa, the latter occurring as the ophthalmic solution drains through the nasolacrimal duct. drugs.com While systemic absorption is generally minimal with standard ocular dosing, it is a recognized possibility. edcentral.co To minimize this, applying pressure to the lacrimal sac for two to three minutes after instillation is often recommended. drugs.comnih.gov
Excessive topical application, particularly in susceptible individuals like children and the elderly, can lead to significant systemic absorption and potential anticholinergic effects. drugs.comnih.gov The rate of systemic absorption and its effects can be influenced by factors such as the concentration of the solution used and the integrity of the ocular surface.
| Route of Administration | Absorption Site | Notes |
| Ophthalmic | Conjunctiva, Nasal Mucosa drugs.com | Systemic absorption is possible and can be minimized by lacrimal sac compression. drugs.comnih.gov |
Distribution Profile
| Pharmacokinetic Parameter | Value | Significance |
| Volume of Distribution | No data available drugbank.compharmaoffer.com | Indicates how extensively the drug distributes into body tissues. |
| Protein Binding | No data available drugbank.comdrugbank.com | Affects the amount of free drug available to exert its effect. nih.gov |
Biotransformation Pathways and Metabolites
Detailed information on the biotransformation and metabolism of Homatropine hydrobromide is limited. nih.govnih.govpharmaoffer.comglowm.com It is expected to undergo metabolic processes, likely in the liver, similar to other anticholinergic agents like atropine (B194438). drugbank.com The metabolism of atropine involves enzymatic hydrolysis, resulting in metabolites such as noratropine, atropine-n-oxide, tropine (B42219), and tropic acid. drugbank.com Given the structural similarities, it is plausible that Homatropine undergoes hydrolysis of its ester linkage to form mandelic acid and tropine. However, specific studies confirming the metabolic pathways and identifying the primary metabolites of Homatropine are not available in the provided search results. nih.govnih.govpharmaoffer.com
Elimination Pathways and Excretion
The precise routes and extent of elimination and excretion for Homatropine hydrobromide have not been fully elucidated. pharmaoffer.comglowm.comwikem.org While the recovery from its mydriatic and cycloplegic effects typically occurs within one to three days, the specific pathways of how the drug and its metabolites are cleared from the body are not well-documented. glowm.com For many drugs, renal excretion is a primary route of elimination, but the extent to which Homatropine or its metabolites are excreted in the urine is unknown. doctorabad.com Similarly, information regarding its half-life and clearance rate is not available. nih.govpharmaoffer.comwikem.org
| Elimination Parameter | Value |
| Half-life | No data available nih.govwikem.org |
| Clearance | No data available pharmaoffer.com |
| Route of Elimination | No data available pharmaoffer.comglowm.com |
Toxicology and Safety Pharmacology of Homatropine Hydrobromide
Systemic Toxicity Profile
Excessive absorption of Homatropine (B1218969) Hydrobromide can lead to significant systemic toxicity, manifesting as a classic anticholinergic toxidrome. The severity of these effects is dose-dependent and can be particularly pronounced in susceptible populations such as children and the elderly.
Acute Toxicity Studies (LD50 values)
The acute toxicity of a substance is commonly quantified by its median lethal dose (LD50), the dose required to kill half the members of a tested population. For Homatropine Hydrobromide, publicly available data from animal studies is limited. However, a key reported value indicates its potential for toxicity upon systemic administration.
Table 1: Acute Toxicity of Homatropine Hydrobromide
| Species | Route of Administration | LD50 Value |
|---|---|---|
| Rat | Intraperitoneal | 154 mg/kg caymanchem.com |
| Mouse | Oral | Data Not Available |
| Rat | Intravenous | Data Not Available |
Note: This table reflects publicly available data and is not exhaustive. The absence of a value indicates that specific data was not found in the reviewed sources.
Manifestations of Overdose and Poisoning
Overdose or systemic poisoning with Homatropine Hydrobromide presents with a range of anticholinergic symptoms. These manifestations result from the blockade of muscarinic receptors throughout the body.
Central Nervous System (CNS) Effects: Excessive use can lead to a confusional state, particularly in pediatric and geriatric patients. nih.gov Symptoms may include disorientation, restlessness, incoherent speech, and agitation. researchgate.net In more severe cases, hallucinations, delirium, and rarely, coma can occur. nih.govnih.gov
Peripheral Anticholinergic Effects: Common signs of systemic toxicity include flushed, dry skin, and significant dryness of the mouth and thirst. carlroth.com A rapid and/or irregular heartbeat (tachycardia) and fever or temperature elevation are also characteristic. researchgate.netnih.gov Other reported effects include ataxia, dysarthria, and decreased bowel sounds. carlroth.com
Ocular Manifestations of Systemic Overdose: While the drug is applied topically to the eye, systemic overdose also produces ocular signs, most notably blurred vision. carlroth.com
A case report has documented systemic toxicity from ocularly administered homatropine, where a patient presented with an acute onset of visual hallucinations, pressured speech, and mania, highlighting that even topical application can lead to significant systemic absorption and poisoning.
Management Strategies for Toxicity
The management of Homatropine Hydrobromide toxicity involves supportive care and the administration of a specific antidote for severe cases.
Supportive Care: Initial management is symptomatic and supportive. nih.gov This includes maintaining a patent airway and assisting respiration if necessary. nih.gov For infants and children, it is recommended that the body surface be kept moist. In cases of accidental ingestion, treatment may involve emesis or the administration of activated charcoal. carlroth.com
Antidote Administration: For severe systemic anticholinergic toxicity, the specific antidote is physostigmine, which should be administered parenterally. nih.govcarlroth.com Physostigmine is a reversible cholinesterase inhibitor that counteracts the anticholinergic effects of homatropine.
For symptomatic tachyarrhythmias that are unresponsive to physostigmine, propranolol (B1214883) may be used. carlroth.com
Ocular Toxicity and Local Irritation
Topical application of Homatropine Hydrobromide can lead to local irritation and toxic effects in the eye, particularly with prolonged use. caymanchem.com
Follicular Conjunctivitis and Vascular Congestion
Prolonged administration may induce local irritation characterized by follicular conjunctivitis, which is an inflammation of the conjunctiva with the formation of lymphoid follicles. caymanchem.comnih.gov This is often accompanied by vascular congestion, a condition where the blood vessels in the eye become swollen and engorged. caymanchem.comnih.gov
Edema and Exudate Formation
In addition to conjunctivitis and congestion, local irritation from extended use can also manifest as edema, which is swelling caused by excess fluid trapped in the eye's tissues. caymanchem.comnih.gov The formation of exudates—fluid that leaks out of blood vessels into nearby tissues—is another sign of ocular toxicity. caymanchem.comnih.gov These local reactions can be part of a broader inflammatory response that may also include an eczematoid dermatitis of the eyelid. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Homatropine hydrobromide |
| Physostigmine |
| Propranolol |
Eczematoid Dermatitis
Prolonged topical application of Homatropine hydrobromide may lead to localized irritation. nih.govnih.govnih.gov This irritation can manifest as several conditions, including follicular conjunctivitis, vascular congestion, edema, and exudates. nih.govnih.govnih.gov Notably, a specific type of inflammatory skin reaction, eczematoid dermatitis, has been identified as a potential consequence of extended use. nih.govnih.govnih.govdrugs.com
Special Population Considerations in Toxicity
Certain populations exhibit a heightened sensitivity to Homatropine hydrobromide, increasing their risk of adverse effects.
| Special Population | Key Toxicity Considerations |
| Pediatric Patients | Increased susceptibility to systemic poisoning and CNS disturbances. nih.govnih.govaap.org |
| Elderly Patients | Increased susceptibility to systemic side effects, including confusional states. nih.govdrugs.comaap.org |
| Pregnancy & Lactation | Potential for fetal harm is unknown; excretion in breast milk is not confirmed. nih.govdrugs.comnih.gov |
Infants and children are particularly vulnerable to the systemic effects of Homatropine hydrobromide. nih.govnih.gov Excessive use in pediatric patients can lead to systemic symptoms consistent with homatropine poisoning. nih.govnih.gov Children, especially those with brain damage, show an increased susceptibility to these systemic effects. nih.govaap.org Central nervous system (CNS) disturbances, such as confusion, agitation, and rarely coma, can occur with excessive application. aap.org Due to a potential link between the induced cycloplegia and the development of amblyopia, it is advised that Homatropine hydrobromide should not be used within the first three months of life. nih.govnih.govnih.gov Parents are warned to prevent the preparation from entering a child's mouth and to wash their hands and the child's hands after administration. nih.gov
The geriatric population also demonstrates an increased susceptibility to the systemic side effects of Homatropine hydrobromide. nih.govdrugs.comaap.org This heightened sensitivity can lead to a confusional state characterized by delirium and agitation. nih.gov Caution is advised when the drug is used in elderly patients due to this increased risk of systemic reactions. drugs.comaap.org
The safety of Homatropine hydrobromide during pregnancy has not been definitively established. It is classified as Pregnancy Category C, indicating that animal reproduction studies have not been conducted. nih.govnih.govrxwiki.com It remains unknown whether the administration of Homatropine hydrobromide to a pregnant woman can result in fetal harm or affect reproductive capacity. nih.govnih.gov Therefore, it should only be administered during pregnancy if there is a clear medical need. nih.govnih.govrxwiki.com
Regarding lactation, it is not known whether Homatropine hydrobromide is excreted in human breast milk. nih.govwebmd.comnih.gov However, anticholinergic medications have the potential to interfere with lactation. nih.govnih.gov For single-dose applications, interference with breastfeeding is considered unlikely. nih.govnih.gov For long-term use, it is recommended to monitor the infant for any signs of decreased lactation, such as poor weight gain. nih.govnih.gov
Carcinogenesis, Mutagenesis, and Impairment of Fertility
There is a lack of long-term studies to fully evaluate the toxicological profile of Homatropine hydrobromide in several key areas. nih.govnih.gov
| Toxicological Endpoint | Research Finding |
| Carcinogenesis | No long-term animal studies have been performed to assess carcinogenic potential. nih.govnih.gov |
| Mutagenesis | Data from long-term studies are not available. |
| Impairment of Fertility | The effect on reproduction capacity is unknown. nih.govnih.gov |
Specifically, no long-term studies have been conducted in animals to evaluate the carcinogenic potential of Homatropine hydrobromide. nih.govnih.gov Similarly, information regarding its potential for mutagenesis or impairment of fertility is not available from dedicated long-term research. nih.govnih.gov
Drug Interactions and Polypharmacy Considerations
Interactions with Other Anticholinergic Agents
The concurrent use of homatropine (B1218969) hydrobromide with other agents possessing anticholinergic properties can lead to an intensification of both therapeutic and adverse effects. This additive pharmacodynamic interaction is a crucial consideration in polypharmacy, as numerous drug classes exhibit varying degrees of antimuscarinic activity.
The enhanced antimuscarinic effect can manifest through a constellation of symptoms, including severe dry mouth, blurred vision, photophobia, tachycardia, constipation, and urinary retention. In more severe cases, central nervous system effects such as confusion, agitation, delirium, and hallucinations may occur. This is particularly concerning in elderly patients who are more susceptible to the central anticholinergic effects of medications. researchgate.net
Several classes of drugs are known to interact with homatropine hydrobromide due to their anticholinergic effects. These include, but are not limited to, certain antihistamines, phenothiazine (B1677639) antipsychotics, tricyclic antidepressants (TCAs), and monoamine oxidase inhibitors (MAOIs). medex.com.bdpharmacology2000.com For instance, the concomitant administration of TCAs like amitriptyline (B1667244) or antipsychotics such as chlorpromazine (B137089) with homatropine can potentiate anticholinergic side effects. medex.com.bdnih.gov Similarly, other drugs with significant antimuscarinic activity, like amantadine (B194251) and some anti-Parkinson's agents, can contribute to the cumulative anticholinergic burden. pharmacology2000.comnih.gov
The following table summarizes key interactions between homatropine hydrobromide and other anticholinergic agents:
Table 1: Interactions of Homatropine Hydrobromide with Other Anticholinergic Agents| Interacting Drug/Class | Potential Effect | Clinical Consideration |
|---|---|---|
| Tricyclic Antidepressants (e.g., Amitriptyline, Imipramine) | Additive anticholinergic effects. medex.com.bd | Increased risk of dry mouth, blurred vision, constipation, and urinary retention. |
| Phenothiazines (e.g., Chlorpromazine) | Potentiation of anticholinergic side effects. pharmacology2000.comnih.gov | Enhanced risk of central and peripheral anticholinergic symptoms. |
| Antihistamines (First-generation, e.g., Diphenhydramine) | Increased anticholinergic activity. pharmacology2000.com | Potential for increased sedation, dry mouth, and urinary retention. |
| Amantadine | Enhanced antimuscarinic effects. pharmacology2000.comnih.gov | Increased risk of both central and peripheral anticholinergic adverse effects. |
| Other Ophthalmic Anticholinergics (e.g., Ipratropium) | Additive anticholinergic effects. medex.com.bd | Increased risk of localized and systemic side effects. |
Interactions Affecting Neuromuscular Blocking Agents
The interaction between homatropine hydrobromide and neuromuscular blocking agents (NMBAs) is an area of clinical significance, particularly in the context of anesthesia and critical care. While direct studies on homatropine hydrobromide are limited, the pharmacological class of anticholinergic agents is known to interact with NMBAs.
Anticholinergic drugs may potentiate the effects of certain neuromuscular blockers, which can lead to excessive neuromuscular weakness. medex.com.bd This is particularly noted with botulinum toxins, where concurrent use with anticholinergics may heighten systemic anticholinergic effects and neuromuscular weakness. medex.com.bd
The interaction between anticholinergics and traditional NMBAs used in anesthesia is complex. Many drugs administered during anesthesia can interfere with the action of NMBAs at various sites, including the motor nerve, acetylcholine (B1216132) synthesis and release, and the motor endplate. squarespace.com While some drugs may enhance the neuromuscular blockade, others might show resistance. researchgate.netnih.gov For instance, some antibiotics and local anesthetics are known to potentiate the effects of nondepolarizing NMBAs. squarespace.com The clinical presentation of these interactions can be unpredictable, necessitating careful monitoring of neuromuscular function. researchgate.netnih.gov
Table 2: Potential Interactions with Neuromuscular Blocking Agents
| Interacting Agent | Potential Effect | Mechanism |
|---|---|---|
| Botulinum Toxin (A & B) | Potentiation of neuromuscular weakness and systemic anticholinergic effects. medex.com.bd | Pharmacodynamic synergism. medex.com.bd |
| Nondepolarizing NMBAs | Potential for enhanced neuromuscular blockade. | While not specifically detailed for homatropine, anticholinergics can influence neuromuscular transmission. |
| Depolarizing NMBAs | The interaction is complex and may depend on the specific agents and timing of administration. nih.gov | Interactions can occur at pre-synaptic and post-synaptic receptors. squarespace.com |
Interactions with CNS Depressants (e.g., Opioids, Alcohol)
A significant and potentially life-threatening interaction exists between homatropine hydrobromide, particularly when in combination formulations with opioids like hydrocodone, and other central nervous system (CNS) depressants. aap.orgwikem.org Co-administration with substances such as benzodiazepines, alcohol, and other opioids can result in profound sedation, respiratory depression, coma, and even death. aap.orgwikem.org
The mechanism of this interaction is additive pharmacodynamic effects. Both opioids and other CNS depressants suppress respiratory drive and cause sedation. The addition of an anticholinergic agent can further exacerbate these effects. openanesthesia.org Patients should be explicitly warned against the consumption of alcoholic beverages or the use of other CNS depressants while taking medications containing homatropine and an opioid. aap.orgwikem.org
Table 3: Interactions with CNS Depressants
| Interacting Substance | Potential Clinical Outcome | Recommendation |
|---|---|---|
| Benzodiazepines | Profound sedation, respiratory depression, coma, death. aap.orgwikem.org | Avoid concomitant use. |
| Alcohol | Additive CNS depression, impairment of judgment and psychomotor skills, respiratory depression, profound sedation, coma, death. aap.orgwikem.orgopenanesthesia.org | Patients should not consume alcohol while taking medications containing homatropine and an opioid. aap.orgwikem.org |
| Other Opioids | Increased risk of sedation, respiratory depression, and other CNS, gastrointestinal, and genitourinary adverse effects. openanesthesia.org | Caution and close monitoring are recommended. openanesthesia.org |
Interactions with Drugs Affecting Cytochrome P450 Metabolism
The cytochrome P450 (CYP) enzyme system is a critical pathway for the metabolism of a vast number of drugs. While the metabolism of many anticholinergic agents involves this system, specific data on the role of CYP enzymes in the metabolism of homatropine hydrobromide is not well-documented in the provided search results. One source indicates no known metabolism or transport effects for homatropine. aap.org
However, when homatropine is in a combination product, such as with hydrocodone, interactions involving the CYP system become highly relevant. Hydrocodone is metabolized by CYP2D6 to hydromorphone and by CYP3A4 to norhydrocodone. drugs.com Therefore, co-administration with drugs that inhibit or induce these enzymes can alter the plasma concentrations of hydrocodone and its metabolites, potentially affecting both efficacy and safety.
CYP3A4 Inhibitors: Concurrent use with strong CYP3A4 inhibitors can increase plasma concentrations of hydrocodone, leading to an increased risk of adverse effects, including fatal respiratory depression. wikem.org
CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers can decrease the plasma concentration of hydrocodone, potentially reducing its efficacy or leading to withdrawal symptoms in physically dependent patients. wikem.org Discontinuation of a CYP3A4 inducer may result in an increase in hydrocodone plasma concentration. wikem.org
Given the lack of specific information on homatropine's metabolism via the CYP450 system, the focus remains on the interactions of concurrently administered drugs that are known substrates, inhibitors, or inducers of these enzymes.
Interactions with Cholinergic Agonists
A direct pharmacodynamic antagonism exists between homatropine hydrobromide and cholinergic agonists. Homatropine, as a muscarinic antagonist, blocks the action of acetylcholine at muscarinic receptors. medex.com.bd Cholinergic agonists, on the other hand, mimic or enhance the action of acetylcholine.
This opposing mechanism of action can lead to a reduction in the therapeutic effects of either the cholinergic agonist or homatropine. For instance, cholinergic agonists used in the treatment of glaucoma (e.g., pilocarpine) work by increasing the outflow of aqueous humor, thereby reducing intraocular pressure. Homatropine's mydriatic effect can narrow the anterior chamber angle, potentially counteracting the effects of miotics and exacerbating glaucoma. nih.gov
Similarly, acetylcholinesterase inhibitors (e.g., donepezil, neostigmine), which increase the synaptic concentration of acetylcholine, would have their effects diminished by the receptor blockade caused by homatropine. medex.com.bd While the interaction is pharmacologically predictable, the net clinical effect can be unclear and requires careful monitoring. medex.com.bd
Table 4: Interactions with Cholinergic Agonists
| Interacting Drug/Class | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|
| Pilocarpine (B147212) | Pharmacodynamic antagonism at muscarinic receptors. | Decreased efficacy of pilocarpine in reducing intraocular pressure. |
| Neostigmine | Opposing effects on cholinergic transmission. medex.com.bd | The effect of the interaction is not clear and caution is advised. medex.com.bd |
| Donepezil | Opposing effects on cholinergic transmission. medex.com.bd | The effect of the interaction is not clear and caution is advised. medex.com.bd |
| Galantamine | Opposing effects on cholinergic transmission. medex.com.bd | The effect of the interaction is not clear and caution is advised. medex.com.bd |
| Cevimeline | Opposing effects on cholinergic transmission. medex.com.bd | The effect of the interaction is not clear and caution is advised. medex.com.bd |
Disease-Specific Interactions (e.g., Glaucoma, Keratoconus)
The use of homatropine hydrobromide is contraindicated or requires significant caution in patients with certain pre-existing medical conditions due to the potential for exacerbating the underlying pathology.
Glaucoma: Homatropine hydrobromide is contraindicated in individuals with primary glaucoma or a tendency toward glaucoma, such as those with a narrow anterior chamber angle. nih.govdrugbank.com The mydriatic (pupil-dilating) effect of homatropine can cause the iris to bunch up at the periphery, physically obstructing the trabecular meshwork and impeding the outflow of aqueous humor. This can lead to a sudden and significant increase in intraocular pressure, precipitating an acute angle-closure glaucoma attack. nih.gov An estimation of the depth of the anterior chamber angle should be performed before administering the drug to avoid this complication. researchgate.net
Keratoconus: In patients with keratoconus, a condition characterized by a thinning and conical shape of the cornea, the use of homatropine may lead to a fixed, dilated pupil. researchgate.netdrugbank.com This can be a persistent and undesirable side effect, and therefore, a risk-benefit assessment should be carefully considered in this patient population. drugbank.com
Table 5: Disease-Specific Interactions and Contraindications
| Disease State | Nature of Interaction | Clinical Implication |
|---|---|---|
| Primary Glaucoma/Narrow Anterior Chamber Angle | Mydriatic effect can obstruct aqueous humor outflow. | Contraindicated due to the risk of precipitating acute angle-closure glaucoma. nih.govdrugbank.com |
| Keratoconus | May produce a fixed, dilated pupil. researchgate.netdrugbank.com | Risk-benefit should be considered; use with caution. researchgate.netdrugbank.com |
| Down Syndrome | Increased susceptibility to the effects of the drug. researchgate.net | Patients may be predisposed to angle-closure glaucoma; use with caution. researchgate.net |
Analytical Methodologies for Homatropine Hydrobromide Research
Spectroscopic Techniques (e.g., FTIR, NMR, Mass Spectrometry)
Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of homatropine (B1218969) hydrobromide.
Fourier-Transform Infrared Spectroscopy (FTIR) provides valuable information about the functional groups present in the homatropine hydrobromide molecule. The IR spectrum, often obtained from a KBr disc or nujol mull, displays characteristic absorption bands corresponding to its various structural features. chemicalbook.comnih.govnih.gov For instance, the presence of a hydroxyl (-OH) group, a carbonyl (C=O) group from the ester, and the aromatic ring can be confirmed by their specific vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed structural analysis. Both ¹H NMR and ¹³C NMR spectra are utilized to map the chemical environment of each proton and carbon atom within the molecule, respectively. chemicalbook.comnih.govchemicalbook.comlgcstandards.com Data from NMR studies, often conducted in solvents like deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃), helps in confirming the compound's identity and stereochemistry. chemicalbook.comchemicalbook.comlgcstandards.com
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of homatropine hydrobromide. nih.govnih.gov This technique is often coupled with chromatographic methods like HPLC (LC-MS) for enhanced sensitivity and specificity, particularly in complex matrices. ipinnovative.comresearchgate.net The mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is a unique fingerprint of the compound.
Chromatographic Separations
Chromatographic techniques are the workhorses for the separation and quantification of homatropine hydrobromide from other substances, including impurities and other active ingredients.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the routine analysis of homatropine hydrobromide in pharmaceutical preparations. cuni.czscielo.br Reverse-phase (RP) HPLC is a common approach, utilizing a non-polar stationary phase (like C18 or a specialized Newcrom R1 column) and a polar mobile phase. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphoric acid or a phosphate (B84403) buffer. sielc.comsielc.com
UV detection is generally performed at a specific wavelength, for example, 210 nm, where the analyte exhibits significant absorbance. cuni.cz This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com For applications requiring mass spectrometry compatibility, volatile buffers like formic acid are used in the mobile phase. sielc.comsielc.com A study also described a stability-indicating UPLC method for the simultaneous determination of Homatropine Methylbromide and Hydrocodone Bitartrate. ipinnovative.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ascentis Express F5 | cuni.cz |
| Mobile Phase | Acetonitrile, water, and phosphoric acid | sielc.comsielc.com |
| Detection Wavelength | 210 nm | cuni.cz |
| Flow Rate | 1.1 ml/min | cuni.cz |
| Analysis Time | < 6.5 minutes | cuni.cz |
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for the separation of tropane (B1204802) alkaloids, including homatropine. scielo.brresearcher.lifetcichemicals.com This method offers high efficiency and resolution, making it suitable for the analysis of closely related compounds. The separation is based on the differential migration of charged species in an electric field within a narrow capillary.
Research has demonstrated the successful application of CZE for the simultaneous determination of atropine (B194438), homatropine, and scopolamine (B1681570) in ophthalmic solutions. tcichemicals.comgrafiati.comcapes.gov.br The addition of chiral selectors, such as cyclodextrins, to the background electrolyte can enable the enantioseparation of chiral drugs like homatropine hydrobromide. researcher.life
Potentiometric Membrane Sensors for Quantitative Analysis
Potentiometric membrane sensors offer a simple, rapid, and cost-effective alternative for the quantitative analysis of homatropine hydrobromide. scielo.brresearchgate.netmendeley.com These sensors are based on the principle of measuring the potential difference between a reference electrode and an ion-selective electrode that responds specifically to the target analyte.
A study detailed the construction of a PVC membrane sensor for homatropine hydrobromide. scielo.brresearchgate.netmendeley.com The sensor utilized a homatropine-tetraphenylborate complex as the electroactive material within the membrane. researchgate.netmendeley.com This sensor exhibited a wide linear range (10⁻⁵ to 10⁻¹ mol L⁻¹), a low detection limit (8×10⁻⁶ mol L⁻¹), and a fast response time of approximately 10 seconds. scielo.brresearchgate.netmendeley.com Such sensors have proven suitable for the determination of homatropine hydrobromide in both pharmaceutical formulations and urine samples. scielo.brresearchgate.netmendeley.com
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 10⁻⁵ - 10⁻¹ mol L⁻¹ | scielo.brresearchgate.netmendeley.com |
| Detection Limit | 8 × 10⁻⁶ mol L⁻¹ | scielo.brresearchgate.netmendeley.com |
| Response Time | ~10 seconds | scielo.brresearchgate.netmendeley.com |
Quality Control and Impurity Profiling in Pharmaceutical Formulations
Ensuring the quality and purity of homatropine hydrobromide in pharmaceutical products is paramount. Analytical methods play a critical role in quality control by identifying and quantifying any impurities. Impurities can arise from the synthesis process, degradation of the active ingredient, or the formulation excipients.
The European Pharmacopoeia outlines purity tests for homatropine hydrobromide, including checks for related alkaloids like atropine, hyoscyamine, and scopolamine. nihs.go.jp These tests often involve colorimetric reactions, such as the Vitali-Morin reaction, where the absence of a red-purple color indicates the absence of these specific impurities. nihs.go.jp HPLC and UPLC methods are particularly valuable for impurity profiling, as they can separate and quantify even trace levels of degradation products and synthesis-related impurities. ipinnovative.comcleanchemlab.com For instance, Homatropine Hydrobromide EP Impurity A and Impurity B have been identified and characterized. cleanchemlab.comqcchemical.comsynzeal.com
Bioanalytical Method Development for Biological Fluids (e.g., Urine)
The determination of homatropine hydrobromide and its metabolites in biological fluids like urine is essential for pharmacokinetic and metabolic studies. biopharmaservices.com Bioanalytical methods must be highly sensitive and selective to accurately measure the low concentrations of the drug typically found in these complex matrices.
Potentiometric membrane sensors have been successfully applied for the direct determination of homatropine hydrobromide in urine. scielo.brresearcher.liferesearchgate.netmendeley.com Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of tropane alkaloids in biological samples. researchgate.net A liquid-liquid extraction method followed by LC-MS/MS analysis has been developed for the simultaneous determination of atropine and scopolamine in blood and urine, using homatropine as an internal standard. researchgate.net The development of such methods requires careful consideration of factors like matrix effects and potential for non-specific binding of the analyte to container surfaces. biopharmaservices.com
Synthetic Chemistry and Structural Modifications
Established Synthetic Routes for Homatropine (B1218969) Hydrobromide
The synthesis of homatropine hydrobromide has evolved from earlier methods that employed hazardous solvents to more refined, industrially viable processes. Historically, the direct reaction of tropine (B42219) alcohol with mandelic acid was utilized, a method that often required toxic solvents like benzene (B151609), resulting in significant environmental concerns, incomplete raw material conversion, and low reaction yields. google.com
A more contemporary and widely adopted synthetic pathway involves a multi-step process that avoids the use of highly toxic solvents. google.com This method can be generally outlined as follows:
Esterification: Tropine (Compound I) is reacted with a protected mandelic acid derivative, such as O-formylmandeloyl chloride (Compound II), in an organic solvent to form an intermediate ester (Compound III). google.com
Hydrolysis: The protective group (e.g., formyl) is removed from the intermediate ester (Compound III) via acidic hydrolysis to yield homatropine base (Compound IV). google.com
Salification: The resulting homatropine base (Compound IV) is then reacted with hydrobromic acid to form the final product, homatropine hydrobromide (Compound V). google.com
An alternative approach involves the trans-esterification of tropine with DL-methyl mandelate (B1228975), using an alkali metal alkoxide as a catalyst, which is then subjected to quaternization to produce its salt forms. quickcompany.in These modern methods are designed to be more suitable for large-scale industrial production by offering milder reaction conditions and improved product quality. nus.edu.sgpatsnap.com
The efficiency of homatropine hydrobromide synthesis is highly dependent on the optimization of reaction parameters. Patented methods detail specific conditions to maximize yield and purity. google.com
For the initial esterification step, the choice of solvent and reaction time is critical. The reaction between tropine and O-formylmandeloyl chloride is typically carried out at room temperature for a duration of 4 to 10 hours. google.com A variety of organic solvents can be employed, with dichloromethane (B109758) and toluene (B28343) being common choices. google.comnus.edu.sg The molar ratio of the reactants is also controlled, generally with a slight excess of the mandelic acid derivative (a molar ratio of tropine to O-formylmandeloyl chloride between 1:1 and 1:1.5) to ensure complete conversion of the tropine. google.com
The subsequent hydrolysis step is performed under mild acidic conditions, using acids like hydrochloric acid or hydrobromic acid, at room temperature for approximately 1 to 2 hours. google.com For the final salification, crude homatropine base is dissolved in an alcohol, such as ethanol (B145695) or isopropanol, followed by the dropwise addition of a 48% aqueous hydrobromic acid solution to precipitate the desired salt. google.com These optimized processes report high yields and a final product purity of 99.8% or greater as measured by HPLC. google.com
Table 1: Optimized Reaction Conditions for Homatropine Hydrobromide Synthesis
| Reaction Step | Reactants | Key Conditions | Solvent | Reported Purity/Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Tropine, O-formylmandeloyl chloride | Room Temperature, 4-10 hours, Molar Ratio 1:1-1.5 | Dichloromethane, Toluene, Tetrahydrofuran | - | google.comnus.edu.sg |
| Hydrolysis | Intermediate Ester (Compound III), Acid (HCl, HBr) | Room Temperature, 1-2 hours | Water and/or Alcohol | - | google.com |
Ensuring the purity of the final homatropine hydrobromide product is paramount, particularly for pharmaceutical applications. veeprho.com High-performance liquid chromatography (HPLC) is the standard method for assessing purity and quantifying impurities. google.comquickcompany.in
Older synthetic routes, such as those using O-acetyl mandelic acid chloride, required harsh hydrolysis conditions with concentrated acids, which could lead to product degradation, the formation of colored byproducts, and difficulties in crystallization. google.com Modern methods utilizing milder conditions significantly reduce the formation of such impurities, allowing for a final product with a purity that can exceed 99.8%. google.com
Key to purity control is the final purification step. Crude homatropine hydrobromide is typically purified via recrystallization. google.com Similarly, its derivative, homatropine methylbromide, is refined by dissolving it in a solvent like methanol, treating it with activated carbon to remove colored impurities, filtering, and then precipitating the pure product by adding an anti-solvent such as acetone (B3395972). quickcompany.ingoogle.com This process can achieve a purity of over 99.5%. quickcompany.in
Regulatory standards, such as those in the Japanese Pharmacopoeia, mandate specific tests to detect potential alkaloid impurities like atropine (B194438), hyoscyamine, and scopolamine (B1681570). nihs.go.jp One such test involves a colorimetric reaction with nitric acid and tetraethylammonium (B1195904) hydroxide; the absence of a red-purple color indicates the sample is free from these specific contaminants. nihs.go.jp Other potential process-related impurities that are monitored in related compounds include methyl mandelate and scopolamine. ipinnovative.com
Derivatization and Analog Development
Structural modification of the homatropine molecule has led to the development of important derivatives, most notably homatropine methylbromide. These analogs are designed to alter the pharmacological profile of the parent compound, often to enhance specificity and reduce side effects.
Homatropine methylbromide is a quaternary ammonium (B1175870) derivative of homatropine, created through a process called quaternization. wikipedia.org The synthesis involves reacting the tertiary amine of the homatropine base with a methylating agent. quickcompany.in Typically, homatropine is dissolved in a solvent such as acetone or acetonitrile (B52724), and methyl bromide is added. This reaction converts the nitrogen atom in the tropane (B1204802) ring into a quaternary ammonium cation, with bromide as the counter-ion, causing the product to precipitate out of the solution for collection. quickcompany.in
The primary structural difference—a tertiary amine in homatropine versus a quaternary ammonium group in homatropine methylbromide—has profound pharmacological consequences. nih.govwikipedia.org As a quaternary ammonium compound, homatropine methylbromide is highly polar and does not readily cross the blood-brain barrier. wikipedia.org This makes it a peripherally acting anticholinergic agent. In contrast, homatropine, as a tertiary amine, can cross into the central nervous system, potentially causing CNS side effects. wikipedia.org
Both compounds function as muscarinic acetylcholine (B1216132) receptor antagonists, but their applications differ. wikipedia.orggpatindia.com Homatropine hydrobromide is primarily used in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (paralyzing accommodation) effects. wikipedia.org Homatropine methylbromide's action is concentrated on the smooth muscles of the gastrointestinal and genitourinary tracts, making it effective for relieving intestinal spasms and abdominal cramps associated with conditions like peptic ulcers, without the central nervous system effects of other anticholinergics. wikipedia.orgnih.govalcheminternational.com
Table 2: Comparison of Homatropine Hydrobromide and Homatropine Methylbromide
| Feature | Homatropine Hydrobromide | Homatropine Methylbromide | Reference |
|---|---|---|---|
| Chemical Class | Tertiary Amine Salt | Quaternary Ammonium Salt | nih.govwikipedia.org |
| Synthesis | Salification of homatropine base with HBr | Quaternization of homatropine base with methyl bromide | google.comquickcompany.in |
| Blood-Brain Barrier | Can cross | Does not cross | wikipedia.orgwikipedia.org |
| Primary Action | Central and peripheral muscarinic antagonist | Peripheral muscarinic antagonist | wikipedia.orggpatindia.com |
| Pharmacological Use | Ophthalmic mydriatic and cycloplegic | Antispasmodic for gastrointestinal disorders | wikipedia.orgdrugbank.com |
While homatropine methylbromide is the most prominent synthetic derivative, the fundamental structure of homatropine allows for other modifications. Structure-activity relationship (SAR) studies of related anticholinergic agents indicate that potency and activity can be modulated by altering various parts of the molecule. gpatindia.com These include the nature of the ester group and the substituents on the nitrogen atom. gpatindia.com For example, hyoscine (scopolamine), a closely related natural alkaloid, features an epoxide ring in its tropane structure, which modifies its pharmacological profile. synzeal.com While extensive literature on other specific, commercially available homatropine derivatives is limited, the principles of medicinal chemistry suggest that analogs could be synthesized to fine-tune properties like receptor subtype selectivity or duration of action. gpatindia.com Purity tests for homatropine hydrobromide often include checks for other alkaloids to ensure the specificity of the product. nihs.go.jp
Green Chemistry Approaches in Homatropine Synthesis
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. mdpi.com In the context of homatropine synthesis, there has been a clear shift towards more environmentally benign practices, aligning with the core principles of green chemistry. researchgate.net
A significant advancement has been the replacement of hazardous solvents. Early synthetic methods for homatropine relied on benzene, a toxic and carcinogenic solvent. google.com Modern patented processes explicitly highlight the avoidance of benzene as a key benefit, opting instead for safer alternatives like toluene, dichloromethane, and tetrahydrofuran. google.comnus.edu.sg This change directly addresses the green chemistry principle of using safer solvents and auxiliaries. mdpi.com
Furthermore, the optimization of reaction conditions to be milder (e.g., room temperature reactions) and the development of synthetic routes with higher yields and purity contribute to sustainability. google.com These improvements reduce energy consumption and minimize chemical waste, which are central goals of green chemistry. mdpi.com While advanced green technologies like biocatalysis or solvent-free reactions have not been widely reported specifically for homatropine synthesis, the documented evolution of its manufacturing process demonstrates a clear trend towards more sustainable and environmentally responsible chemistry. google.commdpi.comejcmpr.com
Advanced Research Applications and Future Directions
Novel Drug Delivery Systems for Ocular Administration
A primary focus of contemporary research is the creation of sophisticated drug delivery systems aimed at improving the ocular bioavailability and extending the therapeutic action of homatropine (B1218969) hydrobromide. A key objective is to minimize systemic absorption and the consequent side effects.
Sustained-Release Formulations and Nanocarriers
To address the rapid clearance of conventional eye drops from the ocular surface, researchers are developing sustained-release formulations and nanocarriers. researchgate.netnih.gov These advanced systems are engineered to prolong the residence time of homatropine hydrobromide in the eye and to control its release. researchgate.net Technologies such as liposomes, niosomes, polymeric nanoparticles, and in-situ gels are being investigated for their potential to encapsulate the drug. researchgate.netnih.gov Encapsulation can protect the drug from degradation and facilitate a more consistent and prolonged therapeutic effect. researchgate.net For instance, in-situ gel formulations of homatropine hydrobromide have been developed that are liquid at room temperature but transition to a gel state upon contact with ions in the tear fluid, thereby increasing drug retention time and bioavailability. google.com Polymeric hydrogels are also being explored for their ability to provide a controlled, sustained release of ophthalmic agents. google.com
Impact of Ophthalmic Vehicles on Corneal Penetration
The composition of the ophthalmic vehicle is a critical determinant of how effectively a topically applied drug like homatropine hydrobromide penetrates the cornea. amazonaws.comauckland.ac.nz Homatropine's ability to transition between a non-charged, lipophilic state and a charged, hydrophilic state allows it to penetrate the different layers of the cornea. auckland.ac.nz Research has demonstrated that the inclusion of viscosity-enhancing agents, such as methylcellulose, in the formulation can increase the drug's contact time with the ocular surface, leading to enhanced absorption. nih.govgsconlinepress.comnih.gov
The pH and tonicity of the formulation are also crucial. nih.gov Adjusting the pH can influence the drug's stability and its ability to permeate the corneal epithelium. Formulations that are buffered to a pH that balances drug stability and physiological comfort can improve both patient tolerance and drug penetration. nih.gov The use of penetration enhancers is another strategy being investigated to transiently modify the permeability of the cornea and facilitate greater drug uptake. researchgate.net
Therapeutic Repurposing and New Indications
Beyond its established role as a cycloplegic and mydriatic agent, scientific inquiry is underway to explore the repurposing of homatropine hydrobromide for new therapeutic applications. thegoodscentscompany.com
Pain Management in Ocular Procedures (e.g., Post-PRK)
There is significant interest in utilizing homatropine hydrobromide for the management of pain following photorefractive keratectomy (PRK) and other ocular surgeries. nih.gov The drug's cycloplegic effect, which paralyzes the ciliary muscle, is believed to alleviate pain stemming from ciliary spasm. nih.gov A pilot study investigating the effect of homatropine eye drops after PRK found that patients who received homatropine had significantly lower pain scores at 24 and 48 hours post-operation compared to a control group. nih.govresearchgate.net This suggests that homatropine may be a useful adjunct for post-PRK pain relief. nih.govresearchgate.netresearchgate.net Another study noted that a treatment regimen including topical homatropine hydrobromide, a nonsteroidal anti-inflammatory drug (NSAID), and a soft contact lens was highly effective in achieving analgesia after PRK. mcmaster.ca
| Time Point | Pain Scale | Homatropine Group (Mean Score ± SD) | Control Group (Mean Score ± SD) | P-value |
|---|---|---|---|---|
| 24 Hours | VAS | 2.5 ± 1.9 | 5.3 ± 2.5 | 0.004 |
| VRS | 2.0 ± 1.2 | 3.2 ± 0.9 | 0.023 | |
| PRI | 9.4 ± 5.7 | 16.0 ± 9.0 | 0.031 | |
| 48 Hours | VAS | 2.3 ± 1.7 | 4.0 ± 2.1 | 0.014 |
| VRS | 1.6 ± 1.0 | 2.5 ± 1.0 | 0.038 | |
| PRI | 6.8 ± 5.7 | 12.0 ± 8.9 | 0.005 |
VAS: Visual Analogue Scale; VRS: Verbal Rating Scale; PRI: Pain Rating Index.
Potential in Other Anticholinergic-Responsive Conditions
The systemic anticholinergic effects of homatropine, often viewed as undesirable side effects, could potentially be leveraged for therapeutic benefit in other medical conditions characterized by cholinergic overactivity. nih.gov For instance, homatropine methylbromide, a derivative, has been studied for its effects on gastrointestinal motility and its potential use in preventing sudden infant death syndrome associated with vagal hypertonia. thegoodscentscompany.comnih.gov Research into repurposing homatropine or its derivatives, possibly through novel delivery systems that control systemic exposure, is an emerging field. acs.org Such research could explore applications in certain gastrointestinal or respiratory disorders where anticholinergic action is desired. patsnap.com
Mechanistic Studies of Adverse Effects and Off-Target Activities
A thorough understanding of the molecular mechanisms that give rise to the adverse effects and off-target activities of homatropine hydrobromide is essential for enhancing its safety. pediatriconcall.com As a competitive muscarinic receptor antagonist, homatropine blocks the action of acetylcholine (B1216132). nih.govdrugbank.com This antagonism is not limited to the eye; systemic absorption can lead to typical anticholinergic effects such as dry mouth, tachycardia, and central nervous system disturbances. patsnap.compediatriconcall.com
Current research aims to elucidate its interactions with various muscarinic receptor subtypes (M1-M5) throughout the body and the subsequent signaling pathways. drugbank.comdrugbank.com By understanding why some individuals are more prone to these side effects, researchers hope to devise strategies to mitigate these risks. medscape.com This could involve the development of more receptor-selective analogs of homatropine or co-administration with other agents to counteract specific off-target effects. medscape.com
Pharmacogenomics and Individual Variability in Response
The response of an individual to a drug is not uniform and can be influenced by their genetic makeup. Pharmacogenomics is the field that studies how genes affect a person's response to drugs. nanoporetech.com For anticholinergic drugs like homatropine, genetic variations in metabolic enzymes and drug targets can lead to significant differences in efficacy and adverse effects.
Factors such as age, sex, and genetic polymorphisms in cytochrome P450 (CYP) enzymes are known to cause variability in drug metabolism and disposition. nih.gov This can, in turn, affect systemic drug exposure and response, including adverse events. nih.gov
A key area of investigation is the role of the cytochrome P450 enzyme system, particularly the highly polymorphic CYP2D6 and CYP2C19 enzymes, in the metabolism of anticholinergic agents. nih.govnih.gov These enzymes are responsible for the breakdown of approximately 25% of all drugs. nih.gov Genetic variations can lead to different metabolizer statuses, such as poor, intermediate, extensive, and ultrarapid metabolizers. clinicaltrials.gov
For instance, individuals who are "poor metabolizers" due to certain genetic variants may break down anticholinergic drugs more slowly, leading to higher drug concentrations in the blood and an increased risk of adverse effects. clinicaltrials.govresearchgate.net Conversely, "ultrarapid metabolizers" may clear the drug so quickly that therapeutic levels are not achieved. clinicaltrials.gov Studies have shown that elderly patients who are poor metabolizers for CYP2D6 and CYP2C19 and have a high anticholinergic drug burden are at an increased risk of elevated serum anticholinergic activity. nih.govresearchgate.net This highlights the potential of using pharmacogenomic data to personalize therapy with anticholinergic drugs, like homatropine, to optimize outcomes and minimize risks. nih.govclinicaltrials.gov
Table 1: Influence of CYP450 Polymorphisms on Anticholinergic Drug Response
| CYP Enzyme | Metabolizer Phenotype | Clinical Implication for Anticholinergic Drugs | References |
| CYP2D6 | Poor Metabolizer | Increased drug exposure, higher risk of adverse events. | researchgate.net |
| Intermediate Metabolizer | Variable drug response, potential for increased adverse effects. | researchgate.net | |
| Extensive Metabolizer | "Normal" drug metabolism and expected response. | nih.gov | |
| Ultrarapid Metabolizer | Reduced drug efficacy due to rapid clearance. | clinicaltrials.gov | |
| CYP2C19 | Poor Metabolizer | Potential for increased serum anticholinergic activity, especially with polypharmacy. | nih.gov |
| Extensive Metabolizer | Expected drug metabolism and response. | nih.gov |
Computational and In Silico Studies
Computational and in silico (computer-based) studies have become indispensable tools in modern drug discovery and development, offering insights into drug-receptor interactions at a molecular level. scielo.br These methods are being applied to homatropine and other muscarinic receptor antagonists to understand their binding mechanisms and to design new molecules with improved selectivity and fewer side effects. nih.govresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net Studies have used docking to investigate the interaction of homatropine with various receptors, such as adenosine (B11128) deaminase. researchgate.netnih.gov For muscarinic receptors, which are the primary targets of homatropine, homology modeling has been employed to create three-dimensional structures of all five subtypes (M1-M5). acs.org These models are crucial for virtual screening efforts to identify novel antagonists. acs.org
In silico pharmacophore modeling is another powerful strategy. This involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For example, a pharmacophore model for M1 selective antimuscarinic antagonists was found to contain features like a hydrogen bond acceptor, an aliphatic hydrophobic group, and a ring aromatic site. researchgate.net Such models can be used to screen large compound databases to find new potential drugs. nih.gov
Molecular dynamics simulations provide a deeper understanding of the dynamic nature of protein-ligand interactions. acs.orgnih.gov These simulations can help to explain the unbinding kinetics of antagonists from muscarinic receptors, a critical factor in determining the duration of a drug's effect. acs.org
Table 2: Key Computational Approaches in Homatropine Research
| Computational Method | Application in Homatropine Research | Key Findings/Goals | References |
| Molecular Docking | Predicting the binding pose of homatropine to its target receptors. | Understanding interaction sites and binding energies. | researchgate.netnih.gov |
| Homology Modeling | Creating 3D models of muscarinic receptor subtypes. | Facilitating virtual screening and rational drug design. | acs.org |
| Pharmacophore Modeling | Identifying essential chemical features for receptor binding. | Discovering novel muscarinic receptor antagonists with improved selectivity. | nih.govresearchgate.net |
| Molecular Dynamics | Simulating the dynamic interactions between homatropine and its receptor over time. | Elucidating unbinding kinetics and the structural basis of receptor activation/inhibition. | acs.orgnih.gov |
Emerging Analytical Techniques for Trace Analysis
The ability to detect and quantify minute amounts of homatropine hydrobromide in various samples, such as pharmaceutical formulations, biological fluids, and environmental matrices, is crucial for quality control, pharmacokinetic studies, and safety monitoring. scielo.bripinnovative.com While traditional analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) have long been used, there is a continuous drive to develop more sensitive, rapid, and efficient techniques. ijpsjournal.comijpsjournal.comijnrd.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive method for the determination of anticholinergic compounds. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, allowing for the detection of compounds at very low concentrations. pharmtech.com For instance, a sensitive LC-MS/MS method was developed for the determination of novel chiral anticholinergic compounds in rat plasma with a lower limit of quantification of 0.5 ng/ml. nih.gov
Capillary electrophoresis (CE) is another valuable analytical technique in pharmaceutical analysis, offering efficient separation, minimal sample requirements, and versatility. ijpsjournal.comijnrd.orgresearchgate.net Different modes of CE, such as capillary zone electrophoresis and micellar electrokinetic chromatography, have been applied to the analysis of tropane (B1204802) alkaloids. ijpsjournal.com
More recently, novel sensor-based technologies are being explored for the rapid and on-site detection of homatropine. A potentiometric liquid membrane sensor was constructed for the simple and fast determination of homatropine hydrobromide in pharmaceutical formulations and urine. scielo.brresearchgate.net This sensor, based on a homatropine-tetraphenylborate complex, demonstrated a wide linear range and a low detection limit. scielo.br Furthermore, lateral flow immunoassays (LFIA) are being developed for the rapid and simultaneous detection of multiple tropane alkaloids, including homatropine, in food samples like honey. nih.govacs.org
Table 3: Comparison of Analytical Techniques for Homatropine Hydrobromide
| Analytical Technique | Principle | Advantages | Recent Applications | References |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | Well-established, reliable, versatile. | Analysis of tropane alkaloids in various matrices. | researchgate.netmdpi.com |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High resolution, sensitive for volatile analytes. | Screening and quantification of tropane alkaloids. | ijpsjournal.comresearchgate.net |
| LC-MS/MS | Combines liquid chromatography with tandem mass spectrometry. | High sensitivity and selectivity, suitable for complex matrices. | Quantification of novel anticholinergic compounds in plasma. | nih.govpharmtech.com |
| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary. | High efficiency, small sample volume, versatility. | Analysis of tropane alkaloids in plant material and pharmaceuticals. | ijpsjournal.comijnrd.org |
| Potentiometric Sensors | Measures the potential difference in an electrochemical cell. | Simple, fast, low-cost. | Determination of homatropine in pharmaceuticals and urine. | scielo.brresearchgate.net |
| Lateral Flow Immunoassay | Immuno-based detection on a test strip. | Rapid, portable, user-friendly. | Simultaneous detection of multiple tropane alkaloids in honey. | nih.govacs.org |
Q & A
Basic Question: What validated analytical methods are recommended for quantifying homatropine hydrobromide and its impurities in pharmaceutical formulations?
Answer:
The United States Pharmacopeia (USP) outlines a high-performance liquid chromatography (HPLC) method for quantifying homatropine hydrobromide and related impurities. Key parameters include:
-
Column : 4.6-mm × 15-cm L1 column with 3-µm packing.
-
Detection : UV at 210 nm.
-
Flow rate : 1.4 mL/min.
-
System suitability : Resolution ≥2.5 between homatropine methylbromide and homatropine hydrobromide peaks, tailing factor ≤1.5, and relative standard deviation (RSD) ≤1% for replicate injections .
-
Quantification formula :
where and are peak responses of the impurity and standard, respectively. Impurity limits are specified (e.g., homatropine hydrobromide ≤0.5%) .
Advanced Question: How can researchers resolve discrepancies in impurity profiles of homatropine hydrobromide across different chromatographic conditions?
Answer:
Discrepancies often arise from variations in chromatographic parameters or sample preparation. To address this:
Optimize column selectivity : Use columns with different stationary phases (e.g., L1 vs. C18) to improve separation of structurally similar impurities .
Adjust mobile phase pH : Modifying pH can alter ionization states of impurities, enhancing resolution .
Validate extraction efficiency : Ensure complete dissolution of the drug matrix to avoid false impurity signals. For tablets, use sonication with diluents like methanol-water mixtures .
Cross-validate with orthogonal techniques : Employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm impurity identities when HPLC results are ambiguous .
Advanced Question: What experimental approaches are used to investigate homatropine hydrobromide's off-target interactions, such as with MRGPRX2 receptors?
Answer:
Hierarchical clustering analysis, as demonstrated in MRGPRX2 screening studies, can identify off-target interactions:
Cluster drug libraries : Group homatropine hydrobromide with structurally/functionally related compounds (e.g., anticholinergics like atropine) to predict receptor binding profiles .
In vitro calcium flux assays : Measure receptor activation using HEK293 cells transfected with MRGPRX3. Compare homatropine’s dose-response curve to known agonists/antagonists .
Molecular docking simulations : Model interactions between homatropine and MRGPRX2’s binding pocket to identify critical residues (e.g., hydrophobic or polar interactions) .
Advanced Question: How do cyclodextrin inclusion complexes affect the physicochemical properties of homatropine hydrobromide?
Answer:
Isothermal titration calorimetry (ITC) studies reveal thermodynamic insights:
Stoichiometry determination : β-cyclodextrin (β-CD) forms 1:2 complexes with homatropine hydrobromide, while α-CD forms weaker 1:2 complexes due to smaller cavity size .
Thermodynamic profiling :
- β-CD complexes exhibit higher equilibrium constants (e.g., ) and enthalpy-driven binding () compared to α-CD () .
Solubility enhancement : β-CD increases aqueous solubility by encapsulating hydrophobic moieties (e.g., tropane ring), critical for ocular formulations .
Basic Question: What spectroscopic techniques are employed for the structural characterization of homatropine hydrobromide?
Answer:
Infrared (IR) spectroscopy : Key peaks include 2750 cm⁻¹ (C-H stretching of tropane ring) and 1025 cm⁻¹ (C-O ester vibration) .
¹H-NMR : In DMSO-d₆, signals at δ 3.2–3.5 ppm correspond to N-methyl groups, while δ 5.1 ppm indicates the ester proton. D₂O solvent shifts these peaks due to reduced hydrogen bonding .
UV spectroscopy : Quantify drug concentration using λ_max at 210 nm, validated against USP reference standards .
Advanced Question: How can researchers design studies to assess the stability of homatropine hydrobromide under varying pH and temperature conditions?
Answer:
Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 9 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC .
- Oxidative stress : Use 3% H₂O₂ to identify oxidation-sensitive functional groups (e.g., ester bonds) .
Kinetic modeling : Calculate degradation rate constants () and activation energy () using Arrhenius plots to predict shelf-life .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
